2,3-Dihydroxypropane-1-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUJZAAZJXMIP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Precursors of 2,3 Dihydroxypropane 1 Sulfonate
Sulfoquinovose as a Primary Precursor of DHPS
Sulfoquinovose (SQ), a sulfonated glucose analog, serves as the principal starting material for the bacterial production of DHPS. This process is a key part of the biogeochemical cycling of sulfur.
Sulfoquinovose is abundantly present in the biosphere as the polar headgroup of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG). researchgate.net SQDG is a major component of the thylakoid membranes in chloroplasts of plants and other photosynthetic organisms. nih.govnih.gov The annual global production of SQ is estimated to be on the scale of 10 billion tons. figshare.com When these photosynthetic organisms are decomposed or consumed, the SQDG becomes available to various microorganisms. nih.gov
Bacteria utilize a series of enzymatic reactions, collectively known as sulfoglycolysis, to break down sulfoquinovose. One of these pathways directly leads to the production and excretion of DHPS.
Several sulfoglycolytic pathways exist for the catabolism of sulfoquinovose. wikipedia.org The pathway responsible for the production of DHPS is a variation of the classical Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, and is thus termed the sulfoglycolytic Embden-Meyerhof-Parnas (sulfo-EMP) pathway. wikipedia.orgacs.org This pathway cleaves the six-carbon sulfoquinovose into two three-carbon fragments. One of these, dihydroxyacetone phosphate (DHAP), enters central metabolism to be used for energy and as a carbon source by the bacterium. researchgate.netacs.org The other three-carbon fragment, containing the sulfonate group, is converted to DHPS. acs.org
The key enzymatic steps in the sulfo-EMP pathway that convert sulfoquinovose to DHPS are detailed in the table below.
| Enzyme | Abbreviation | Function |
| Sulfoquinovose Isomerase | - | Catalyzes the isomerization of sulfoquinovose to sulfofructose. wikipedia.org |
| Sulfofructose Kinase | - | Phosphorylates sulfofructose to produce sulfofructose-1-phosphate. wikipedia.org |
| Sulfofructose-1-phosphate Aldolase | - | Cleaves sulfofructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and sulfolactaldehyde (SLA). nih.gov |
| Sulfolactaldehyde Reductase | - | Reduces sulfolactaldehyde to 2,3-dihydroxypropane-1-sulfonate (DHPS). figshare.comebi.ac.uk |
In the sulfoglycolytic Embden-Meyerhof-Parnas (sulfo-EMP) pathway, only half of the carbon from sulfoquinovose is assimilated into the central metabolism of the bacterium. acs.org The remaining three-carbon sulfonate, this compound (DHPS), is not further metabolized by the initial degrading organism and is instead excreted from the cell. wikipedia.orgacs.org This excreted DHPS then becomes a carbon and sulfur source for other members of the microbial community that possess the necessary pathways to break it down further. nih.gov This metabolic cross-feeding is a crucial aspect of sulfur cycling in various environments, including the human gut. oup.com
Enzymatic Transformations of Sulfoquinovose to DHPS
Alternative and Hypothetical Biosynthesis Routes in Phytoplankton
While the degradation of sulfoquinovose is the primary known source of DHPS, alternative biosynthetic pathways have been proposed, particularly within marine phytoplankton.
In marine phytoplankton, it has been suggested that L-cysteate could serve as a precursor for the biosynthesis of various sulfonate compounds that act as osmolytes, including this compound (DHPS). nih.gov This hypothetical pathway highlights a potential alternative route to DHPS formation that is independent of the degradation of sulfolipids. The precise enzymatic steps and intermediates in this proposed pathway from cysteate to DHPS in phytoplankton are still an area of active research.
Proposed Pathways from Cysteinolic Acid
The biosynthesis of this compound (DHPS) is a significant metabolic process, particularly in certain marine and freshwater organisms. While several pathways have been investigated, one proposed route originates from the precursor molecule, cysteinolic acid. This pathway is supported by the co-occurrence of these structurally related sulfonates in various microorganisms and the identification of plausible intermediate compounds.
In the freshwater diatom Navicula pelliculosa, cysteinolic acid is found alongside DHPS, where it is considered a major sulfonic acid and may function as a sulfur reservoir, especially during periods of sulfur starvation nih.gov. This co-localization suggests a direct metabolic link between the two compounds. Further evidence for a biosynthetic relationship comes from the detection of both cysteinolic acid and a potential intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate, in all DHPS-producing diatoms and coccolithophores that have been examined oup.com.
The proposed pathway likely involves a multi-step enzymatic conversion. The initial step would involve the transformation of cysteinolic acid (2-amino-3-hydroxy-1-propanesulfonic acid) into the keto-acid intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate. This transformation would require the deamination of the amino group at the C-2 position. The subsequent and final step in this proposed pathway is the reduction of the ketone group in 2-oxo-3-hydroxy-propane-1-sulfonate to a hydroxyl group, yielding this compound. This reduction is likely catalyzed by a ketoreductase enzyme. Such enzymes are known to catalyze the reduction of prochiral ketones to form chiral alcohols, and their stereoselectivity would determine the specific stereoisomer of DHPS produced oup.com.
The following table summarizes the key compounds and the organisms in which they have been detected, supporting the proposed biosynthetic link.
| Compound | Detected in | Implication in Pathway |
| Cysteinolic Acid | Navicula pelliculosa, various diatoms and coccolithophores | Proposed precursor molecule nih.govoup.com |
| 2-oxo-3-hydroxy-propane-1-sulfonate | DHPS-producing diatoms and coccolithophores | Plausible intermediate oup.com |
| This compound | Navicula pelliculosa, various diatoms and coccolithophores | Final product of the pathway nih.govoup.com |
Ecological Roles and Environmental Dynamics of 2,3 Dihydroxypropane 1 Sulfonate
DHPS as a Metabolic Currency in Marine Ecosystems
At the heart of marine microbial food webs lies a complex interplay of nutrient exchange. DHPS has been identified as a vital commodity in these interactions, acting as a bridge between the primary producers of the ocean, phytoplankton, and the vast communities of heterotrophic bacteria.
Exchange Between Phytoplankton and Heterotrophic Bacteria
The relationship between phytoplankton and heterotrophic bacteria is a cornerstone of marine ecosystem function. Phytoplankton, through photosynthesis, fix carbon into organic matter, a portion of which is released into the surrounding seawater. This dissolved organic matter (DOM) becomes a critical food source for heterotrophic bacteria.
Studies have revealed that DHPS is a significant component of the DOM released by certain phytoplankton, particularly diatoms. pnas.orgwhoi.edunih.govnyu.edunih.gov In a notable example of this exchange, the marine bacterium Ruegeria pomeroyi exhibits a strong transcriptional response when co-cultured with the diatom Thalassiosira pseudonana, specifically upregulating genes for the transport and catabolism of DHPS by as much as 374-fold. pnas.orgnih.govnih.gov This indicates a targeted consumption of DHPS by the bacterium.
This exchange is not merely a one-way street. In some cases, a symbiotic relationship is established where phytoplankton, which are often auxotrophs for certain vitamins, may release DHPS to nourish beneficial bacteria that, in turn, provide essential nutrients like vitamin B12. pnas.orgoup.com This targeted feeding mechanism suggests a sophisticated level of interaction and co-dependency within marine microbial communities. pnas.org
Abundance in Diatom Cytosol and Marine Environments
The significance of DHPS as a metabolic currency is underscored by its high concentrations within phytoplankton cells and its notable presence in marine environments. Research has shown that DHPS can be a major component of the cytosol in marine diatoms and haptophytes, with concentrations reaching millimolar levels. mdpi.comgithub.io For instance, the sea ice diatom Nitzschia lecointei has been found to contain DHPS at concentrations up to approximately 85 mmol/L. mdpi.com In a study of various diatom and coccolithophore species, intracellular DHPS concentrations were found to be in the range of 4–12 mM, making it one of the most abundant organosulfur metabolites in these phytoplankton. oup.com
This high intracellular abundance translates to significant concentrations in the broader marine environment, particularly in areas with high phytoplankton biomass. During a diatom bloom in the eastern North Pacific Ocean, DHPS was found to be an abundant microbial metabolite. pnas.orgnih.govnyu.edu In some coastal areas, the concentration of DHPS has been observed to exceed that of dimethylsulfoniopropionate (DMSP), a well-known and abundant organosulfur compound. polarmicrobes.org The ubiquitous nature of DHPS in marine environments, from estuaries to shallow-sea hydrothermal systems, further highlights its importance in marine biogeochemistry. mdpi.com
Support of Bacterial Growth in Aquatic Environments
The release of DHPS by phytoplankton provides a direct and valuable source of reduced carbon and sulfur for heterotrophic bacteria. nih.govresearchgate.net Laboratory studies have confirmed that various marine bacteria, particularly those from the Roseobacter clade, can efficiently utilize DHPS for growth. nih.govresearchgate.net For example, Ruegeria pomeroyi, Dinoroseobacter shibae, and Roseobacter denitrificans have all been shown to grow on chiral forms of DHPS, producing sulfite (B76179) in the process. nih.govresearchgate.net
The ability to metabolize DHPS is not universal among marine bacteria; the genes for its catabolism have a limited distribution. pnas.orgnih.govnyu.edu This specificity suggests that DHPS may be used by phytoplankton to cultivate beneficial relationships with particular bacterial lineages. pnas.org The bacterial degradation of this diatom-derived sulfonate represents a previously unidentified and likely substantial link in both the marine carbon and sulfur cycles. whoi.edunih.govnyu.edu
Contribution to Cryptic Carbon and Sulfur Cycling in the Surface Ocean
The term "cryptic cycling" refers to the rapid turnover of compounds that are produced and consumed in such tight coupling that their ambient concentrations remain low, masking the true magnitude of their flux. DHPS is a prime example of a metabolite involved in such cryptic cycles for both carbon and sulfur in the surface ocean. pnas.org
About half of the carbon fixed by phytoplankton is taken up and metabolized by marine bacteria, a transfer mediated by the dissolved organic carbon (DOC) pool. pnas.orgnih.govnyu.edunih.gov The identification of DHPS as an abundant diatom metabolite that is actively cycled by bacteria reveals a significant and previously unknown pathway in this carbon transfer. pnas.org Given the global importance of diatoms in oceanic carbon fixation, the bacterial transformation of DHPS likely represents a major flux of both carbon and sulfur through marine food webs. whoi.edu
Similarly, while sulfate (B86663) is abundant in seawater, its assimilation into organic forms is energetically costly. mdpi.com Reduced sulfur compounds like DHPS, released by phytoplankton, are a valuable commodity for marine heterotrophs. mdpi.com The bacterial catabolism of DHPS releases sulfite, which can then be further oxidized or assimilated, thus playing a vital role in the microbial sulfur cycle. nih.govresearchgate.net The discovery of DHPS and its role in these cycles has added a new layer of complexity to our understanding of marine biogeochemistry, highlighting that there are likely many other unrecognized but important chemical currencies mediating plankton interactions. pnas.orgwhoi.edu
Environmental Distribution and Ubiquitous Occurrence
Once thought to be a minor compound, evidence now points to the widespread presence of 2,3-dihydroxypropane-1-sulfonate in various global environments.
Presence in Marine and Terrestrial Environments
The occurrence of DHPS is well-documented in a variety of marine settings. Targeted metabolomics have confirmed its presence in estuaries, coastal mesocosm ecosystems, and even in shallow-sea hydrothermal systems. mdpi.com Its concentration in these environments can be comparable to that of DMSP, indicating its significant contribution to the dissolved organic sulfur pool. mdpi.com Both enantiomers (R- and S-isomers) of DHPS have been found to be widespread in marine environments. oup.comnih.gov
While much of the research on DHPS has focused on marine systems, recent discoveries have pointed to its presence in terrestrial environments as well. Notably, DHPS has been identified in human stool samples, suggesting a role in the human gut metabolome. digitellinc.com Its degradation by gut microbiota could potentially impact sulfur homeostasis. digitellinc.com This finding opens up new avenues of research into the broader ecological distribution and physiological roles of this versatile compound.
Detection in Shallow-Sea Hydrothermal Systems
The biogenic sulfonate this compound (DHPS) has been identified as a ubiquitous compound in marine environments, extending even to extreme locations such as shallow-sea hydrothermal systems. mdpi.com Targeted metabolomics studies have confirmed the presence of DHPS in the hydrothermal system off Kueishantao Island, Taiwan. mdpi.com In this environment, its concentration was found to be comparable to that of dimethylsulfoniopropionate (DMSP), another significant organosulfur compound. mdpi.com
The microbial communities in these hydrothermal vents are considered key to the local sulfur cycle. nih.gov Research suggests that Epsilonproteobacteria are the most probable producers of DHPS within these shallow-sea hydrothermal systems. mdpi.com This class of bacteria, which includes genera like Sulfurovum and Sulfurimonas, is known to thrive in such environments. mdpi.comnih.gov The detection of DHPS in these systems expands the understanding of the sulfur cycle, indicating that sulfonates are relevant components even in these geothermally influenced ecosystems. mdpi.com
Table 1: Detection and Characteristics of DHPS in a Shallow-Sea Hydrothermal System
| Characteristic | Finding | Source |
|---|---|---|
| Location | Hydrothermal system off Kueishantao Island | mdpi.com |
| Detection Status | Ubiquitously present | mdpi.com |
| Concentration Level | Comparable to Dimethylsulfoniopropionate (DMSP) | mdpi.com |
| Likely Producers | Epsilonproteobacteria | mdpi.com |
Role of DHPS as a Reduced Sulfur Reservoir for Microbial Metabolism
DHPS serves as a vital reservoir of reduced sulfur, fueling microbial metabolism in marine environments. nih.govresearchgate.net It is considered an important chemical link between phytoplankton producers and heterotrophic bacteria, similar to the well-studied compound DMSP. mdpi.com Various marine heterotrophic bacteria can readily utilize DHPS released into the dissolved organic matter pool. mdpi.com
Studies on bacteria from the marine Roseobacter clade, such as Ruegeria pomeroyi DSS-3, Dinoroseobacter shibae DFL 12, and Roseobacter denitrificans OCh 114, have shown they can utilize both R- and S-isomers of DHPS for growth. nih.govresearchgate.net The metabolic process involves desulfonation, which releases the sulfur moiety as sulfite. nih.govresearchgate.net This sulfite can then be either further oxidized or incorporated into sulfate assimilation pathways to support bacterial growth. nih.govresearchgate.net
The enzymatic pathways for desulfonation can differ among bacteria. For instance, R. pomeroyi DSS-3 uses L-cysteate sulfo-lyase, while D. shibae DFL 12 and R. denitrificans OCh 114 primarily use sulfolactate sulfo-lyase and sulfopyruvate (B1220305) decarboxylase, respectively. nih.govresearchgate.net In anaerobic environments, certain bacteria utilize distinct glycyl radical enzymes for DHPS degradation. nih.gov Some sulfate- and sulfite-reducing bacteria can cleave the carbon-sulfur bond in DHPS to release sulfite, which is then used in respiration, ultimately producing hydrogen sulfide (B99878) (H₂S). nih.gov This metabolic versatility underscores the importance of DHPS as a readily available sulfur source for a diverse range of marine microbes. nih.govnih.gov
Table 2: Microbial Groups and Pathways for DHPS Metabolism
| Microbial Group | Metabolic Pathway/Enzymes | Sulfur Product | Source |
|---|---|---|---|
| Ruegeria pomeroyi DSS-3 | L-cysteate sulfo-lyase | Sulfite | nih.govresearchgate.net |
| Dinoroseobacter shibae DFL 12 | Sulfolactate sulfo-lyase | Sulfite | nih.govresearchgate.net |
| Roseobacter denitrificans OCh 114 | Sulfopyruvate decarboxylase, Sulfoacetaldehyde (B1196311) acetyltransferase | Sulfite | nih.govresearchgate.net |
| Anaerobic sulfate- and sulfite-reducing bacteria | DHPS-sulfolyase (HpsG) | Sulfite, Hydrogen Sulfide (H₂S) | nih.gov |
Influence of Environmental Factors on DHPS Dynamics
The concentration and distribution of DHPS in marine environments are significantly influenced by various environmental factors. mdpi.com Studies conducted in estuarine and coastal ecosystems have revealed clear correlations between DHPS levels and key physical and chemical parameters. mdpi.com
Phytoplankton community structure is a primary driver of DHPS concentration. mdpi.com Diatoms, in particular, have been identified as major producers of DHPS. mdpi.com This is supported by observations that DHPS concentrations are closely related to the abundance of diatoms. mdpi.com Furthermore, studies on the diatom Phaeodactylum tricornutum have shown that its metabolic profile, including DHPS production, changes in response to its environment. Planktonic cultures of this diatom were found to have increased levels of DHPS compared to adherent, benthic cultures. mdpi.com It has also been proposed that under conditions of ocean acidification, diatom-derived DHPS may play an increasingly significant role in the sulfur cycle, especially in eutrophic coastal regions. mdpi.com
Table 3: Correlation of DHPS Concentration with Environmental Factors
| Environmental Factor | Type of Correlation | Note | Source |
|---|---|---|---|
| pH | Positive | Statistically significant | mdpi.com |
| Dissolved Oxygen (DO) | Positive | Statistically significant | mdpi.com |
| Salinity | Positive | Statistically significant; higher salinity sites showed higher DHPS | mdpi.com |
| Nutrients | Negative | Statistically significant | mdpi.com |
| Phytoplankton Community | Positive (with Diatoms) | Diatoms are major producers of DHPS | mdpi.com |
Methodologies in 2,3 Dihydroxypropane 1 Sulfonate Research
Chemical Synthesis of DHPS Enantiomers for Research Applications
The availability of enantiomerically pure (R)- and (S)-DHPS is essential for studying the stereospecificity of biological processes. A common method for the synthesis of these chiral molecules involves the use of commercially available chiral precursors. For instance, (R)- and (S)-2,3-dihydroxypropane-1-sulfonate can be synthesized from their respective chiral 3-chloro-1,2-propanediol (B139630) precursors. researchgate.net
The synthesis procedure typically involves the reaction of the chiral chloropropanediol with a sulfite (B76179) salt, such as sodium sulfite, in an aqueous solution. The mixture is heated under reflux to facilitate the nucleophilic substitution reaction, where the sulfite ion displaces the chloride ion, forming the C-S bond and yielding the corresponding DHPS enantiomer. researchgate.net The reaction progress can be monitored, and the final product can be verified using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This synthetic route provides a reliable means of obtaining the specific enantiomers required for detailed biochemical and metabolic studies. researchgate.netrsc.org
Quantitative Analytical Techniques for DHPS and its Metabolites
Accurate and sensitive quantification of DHPS and its related metabolites is fundamental to understanding its metabolic pathways and distribution in biological and environmental samples. Several advanced analytical techniques are employed for this purpose.
Ion chromatography (IC) with suppressed conductivity detection is a powerful technique for the analysis of ionic species, including sulfonates like DHPS. nih.gov This method separates ions based on their interaction with an ion-exchange stationary phase. A suppressor is used post-separation to reduce the conductivity of the eluent, thereby lowering the background noise and enhancing the detection sensitivity for the analyte ions. nih.gov
While direct applications of IC for DHPS analysis are not extensively documented in the provided search results, the methodology is well-established for a wide range of other sulfonic acids. nih.govresearchgate.netutwente.nl The separation of various alkylsulfonates has been achieved using gradient elution with a sodium hydroxide (B78521) eluent, and the method has been successfully applied to complex matrices like seawater after a solid-phase extraction (SPE) sample preparation step to remove interfering anions. nih.gov Given these capabilities, ion chromatography with suppression stands as a viable and sensitive method for the quantitative analysis of DHPS in aqueous samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly specific and sensitive technique for quantitative analysis. youtube.comlcms.czwur.nl This approach combines the separation power of liquid chromatography with the mass-selective detection of a tandem mass spectrometer. In MRM, a specific precursor ion (an ion of the molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion is monitored in the second mass analyzer. This high selectivity allows for accurate quantification even in complex biological matrices. youtube.com
The development of an LC-MS/MS MRM method involves optimizing the chromatographic separation and the mass spectrometric parameters for the target analyte. youtube.comlcms.cz This includes selecting appropriate precursor and product ions and optimizing the collision energy to achieve the best sensitivity. youtube.com This technique is a cornerstone of targeted metabolomics and is well-suited for the precise measurement of DHPS and its metabolites in various biological samples. nih.gov
Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity and quantitative accuracy. nih.govlcms.czmdpi.com This hypothesis-driven approach is particularly useful for studying specific metabolic pathways, such as those involving DHPS. In a study on the metabolism of DHPS by marine Roseobacter bacteria, a targeted metabolomics approach was employed to investigate the bioavailability of the chiral (R)- and (S)-isomers of DHPS. nih.gov
This research demonstrated that these bacteria could utilize both enantiomers of DHPS for growth. nih.gov The use of targeted metabolomics allowed for the precise quantification of DHPS consumption and the identification of metabolic products, providing insights into the enzymatic pathways involved in its degradation. nih.gov This approach often utilizes LC-MS/MS in MRM mode to achieve the necessary specificity and sensitivity for accurate quantification of the target metabolites. lcms.cz
The metabolism of DHPS can lead to the release of sulfite. nih.gov Chemical fluorescence probing is a sensitive method used to detect and quantify sulfite in biological systems. This technique utilizes specially designed fluorescent probes that exhibit a change in their fluorescence properties upon reaction with sulfite. nih.gov
In the context of DHPS research, these probes can be used to monitor the activity of desulfonation enzymes that cleave the sulfonate group from DHPS, releasing sulfite. A study on DHPS metabolism in marine bacteria successfully employed chemical fluorescence probing to detect the production of sulfite, confirming the desulfonation step in the metabolic pathway. nih.gov
Enzymatic Activity Assays
Enzymatic activity assays are essential for characterizing the enzymes involved in DHPS metabolism. These assays measure the rate of the reaction catalyzed by a specific enzyme, providing information about its substrate specificity, kinetics, and potential inhibitors. A common approach for dehydrogenase enzymes, which are involved in DHPS metabolism, is a spectrophotometric assay that monitors the change in absorbance of a cofactor, such as NAD(P)H, at 340 nm. researchgate.netubc.casigmaaldrich.com
For example, the activity of dehydrogenases that oxidize DHPS can be determined by measuring the rate of NAD+ reduction to NADH. researchgate.netubc.casigmaaldrich.com A study on the enantioselective transformation of DHPS identified dehydrogenases, HpsO and HpsP, that act specifically on R-DHPS and S-DHPS, respectively, converting them to sulfolactaldehyde. oup.com The activity of these enzymes can be assayed by monitoring the consumption of the DHPS substrate or the formation of the product over time using chromatographic methods, or by coupling the reaction to another enzyme that produces a readily detectable signal. researchgate.netnih.gov For instance, a coupled enzyme assay can be designed where the product of the DHPS dehydrogenase reaction is further acted upon by another enzyme that generates a colored or fluorescent product, allowing for continuous monitoring of the reaction rate. nih.gov
| Parameter | Description |
| Enzyme Source | Purified recombinant enzyme or cell-free extract containing the enzyme of interest. |
| Substrate | (R)- or (S)-2,3-dihydroxypropane-1-sulfonate. |
| Cofactor | NAD+ or NADP+, depending on the enzyme's specificity. |
| Buffer | A suitable buffer to maintain optimal pH for the enzyme. |
| Detection Method | Spectrophotometric measurement of NAD(P)H formation at 340 nm, or chromatographic analysis of substrate depletion or product formation. |
Spectrophotometric Measurement of Dehydrogenase Activity
A key approach to studying DHPS metabolism is the spectrophotometric measurement of dehydrogenase activity. This method is crucial for characterizing the enzymes responsible for the initial steps of DHPS breakdown. In particular, the activity of DHPS-3-dehydrogenase (HpsN) from bacteria like Cupriavidus pinatubonensis has been a focus of research. nih.govchemrxiv.org
The assay typically involves monitoring the reduction of NAD⁺ to NADH at a wavelength of 340 nm. The increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. Researchers have utilized this technique to determine the kinetic parameters of HpsN, including its high specificity for the R-enantiomer of DHPS and its strict dependence on NAD⁺ as a cofactor. chemrxiv.org Kinetic analyses have revealed a significant 10⁶-fold selectivity for R-DHPS over the S-enantiomer. chemrxiv.org
The experimental setup for such an assay would generally include the purified enzyme, a buffered solution to maintain optimal pH, the substrate (DHPS), and the cofactor (NAD⁺). By varying the concentrations of the substrate and cofactor, researchers can calculate key kinetic constants such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).
Quantification of Sulfite Release
A critical step in the bacterial degradation of DHPS is the cleavage of the carbon-sulfur bond, which releases the sulfur moiety as sulfite. Quantifying this sulfite release is essential for understanding the complete metabolic pathway. Various methods can be employed for this purpose, including chemical fluorescence probing. nih.govresearchgate.net
One common method involves a colorimetric assay where the released sulfite reacts with a specific chromogenic reagent, leading to a measurable change in absorbance. This allows for the determination of the rate and extent of desulfonation. For instance, in studies of Roseobacter members, the production of sulfite from DHPS utilization has been demonstrated. nih.govresearchgate.net The released sulfite can then be further oxidized to sulfate (B86663). nih.gov
Molecular and Omics-Based Approaches
Modern biological research heavily relies on molecular and "omics" techniques to gain a comprehensive understanding of metabolic processes at the genetic and protein levels.
Gene Expression Analysis (e.g., Reverse-Transcription PCR, RT-qPCR)
Gene expression analysis is a powerful tool to investigate which genes are actively involved in DHPS metabolism under specific conditions. Techniques like reverse-transcription PCR (RT-PCR) and quantitative RT-PCR (RT-qPCR) are used to measure the abundance of specific messenger RNA (mRNA) transcripts. nih.govnih.gov
For example, research on Cupriavidus pinatubonensis JMP134 confirmed that the genes hpsN, hpsO, and hpsP, which encode for DHPS dehydrogenases, as well as the uptake transporter gene hpsU, were inducibly transcribed in the presence of DHPS. nih.gov Similarly, in Roseovarius nubinhibens ISM, the transcription of the genes for a transport system (hpsKLM) and DHPS dehydrogenases (hpsNOP) was also shown to be induced by DHPS. nih.gov This provides strong evidence that these genes are directly involved in the breakdown of this compound.
Proteomic Profiling (e.g., Peptide-Mass Fingerprinting, Comparative Proteomics)
Proteomics allows for the large-scale study of proteins, providing a direct snapshot of the cellular machinery at a given time. In the context of DHPS research, proteomic profiling helps identify the specific enzymes and other proteins that are upregulated when microorganisms are grown on DHPS. nih.govresearchgate.net
Techniques such as peptide-mass fingerprinting are used to identify proteins that have been separated, for instance, by gel electrophoresis. This was employed to identify the HpsN, HpsO, and HpsP proteins in C. pinatubonensis JMP134. nih.gov Comparative proteomics, which compares the protein profiles of cells grown under different conditions (e.g., with and without DHPS), has been instrumental in elucidating the metabolic pathways in marine Roseobacter species. nih.govresearchgate.net These studies revealed that a series of dehydrogenases oxidize DHPS, followed by desulfonation through one of three distinct enzymatic pathways depending on the bacterial strain. nih.govresearchgate.net
Bioinformatic Analysis of Sequenced Genomes for Metabolic Potential
With the increasing availability of sequenced microbial genomes, bioinformatic analysis has become an indispensable tool for predicting the metabolic potential of organisms. By searching for genes homologous to those known to be involved in DHPS degradation, researchers can identify new organisms capable of metabolizing this compound and hypothesize their metabolic pathways. nih.govnih.gov
Bioinformatic approaches have indicated that the potential to degrade DHPS is widespread among various bacterial groups, particularly in marine environments. nih.govnih.gov For instance, analysis of sequenced Roseobacter genomes revealed that a majority possess the genetic machinery for DHPS metabolism. nih.gov These analyses can identify gene clusters encoding for transporters, dehydrogenases, and desulfonating enzymes, providing a roadmap for subsequent experimental validation. nih.gov
Microbial Culturing and Model Systems
The foundation of understanding DHPS metabolism lies in the ability to cultivate microorganisms that can utilize this compound and to use them as model systems for detailed investigation.
Laboratory culturing experiments have been fundamental in demonstrating the bioavailability of both the R and S isomers of DHPS for various marine bacteria, such as members of the Roseobacter clade. nih.govresearchgate.netrsc.orgnih.gov In these studies, bacteria are grown in defined media where DHPS is provided as the sole source of carbon or sulfur. Growth curves are monitored to assess the ability of the organism to utilize the compound.
Cupriavidus pinatubonensis JMP134 and various Roseobacter strains, including Ruegeria pomeroyi DSS-3, Dinoroseobacter shibae DFL12, and Roseobacter denitrificans OCh114, have served as key model systems. nih.govnih.govresearchgate.net Studies with these organisms have shown that they can grow on DHPS and release sulfate. nih.gov Furthermore, feeding experiments using ³⁴S-labelled DHPS have been used to trace the metabolic fate of the sulfur atom into other sulfur-containing compounds. rsc.orgnih.gov
Pure Culture Studies of DHPS-Degrading Microorganisms
Pure culture studies have been fundamental in identifying and characterizing microorganisms capable of utilizing 2,3-dihydroxypropane-1-sulfonate (DHPS) as a source of carbon and sulfur. These studies involve isolating specific bacterial strains and growing them in defined laboratory conditions where DHPS is provided as a key nutrient. This approach allows for a detailed examination of the metabolic pathways, enzymatic reactions, and genetic machinery involved in DHPS degradation.
A significant body of research has focused on both terrestrial and marine bacteria. For instance, the soil bacterium Cupriavidus pinatubonensis JMP134 has been shown to effectively degrade DHPS. nih.govmicrobiologyresearch.org Studies on this organism have identified a seven-gene cluster responsible for DHPS metabolism, which includes genes for a transcriptional regulator, a transport system, and several dehydrogenases. microbiologyresearch.orgmicrobiologyresearch.org The degradation pathway in C. pinatubonensis JMP134 involves the oxidation of DHPS to sulfolactate, which is then cleaved to release sulfite. researchgate.net
In the marine environment, members of the Roseobacter clade are prominent players in DHPS cycling. nih.gov Pure culture studies of Ruegeria pomeroyi DSS-3, Dinoroseobacter shibae DFL 12, and Roseobacter denitrificans OCh 114 have demonstrated their ability to utilize both R- and S-isomers of DHPS for growth, ultimately producing sulfite. nih.gov These studies have revealed that while these bacteria share a similar gene cluster for the initial steps of DHPS metabolism, they employ different enzymatic pathways for the final desulfonation step. nih.gov For example, R. pomeroyi DSS-3 uses L-cysteate sulfo-lyase, whereas D. shibae DFL 12 and R. denitrificans OCh 114 primarily use sulfolactate sulfo-lyase and a combination of sulfopyruvate (B1220305) decarboxylase and sulfoacetaldehyde (B1196311) acetyltransferase, respectively. nih.gov
The table below summarizes the findings from pure culture studies on key DHPS-degrading microorganisms.
| Microorganism | Habitat | Key Findings | Relevant Genes/Enzymes | Citations |
| Cupriavidus pinatubonensis JMP134 | Soil | Degrades DHPS via oxidation to sulfolactate. | hpsR (regulator), hpsU (uptake), hpsNOP (dehydrogenases), suyAB ((R)-sulfolactate sulfo-lyase) | nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgresearchgate.net |
| Ruegeria pomeroyi DSS-3 | Marine (Seawater) | Utilizes both R- and S-DHPS. Desulfonation occurs via L-cysteate sulfo-lyase. | hpsNOP (dehydrogenases), cuyA (L-cysteate sulfo-lyase) | nih.govnih.gov |
| Roseobacter denitrificans OCh 114 | Marine | Utilizes chiral DHPS. Desulfonation primarily via sulfolactate sulfo-lyase and sulfopyruvate decarboxylase/sulfoacetaldehyde acetyltransferase. | hps gene cluster, sulfolactate sulfo-lyase, sulfopyruvate decarboxylase, sulfoacetaldehyde acetyltransferase | nih.govsci-hub.se |
| Roseovarius nubinhibens ISM | Marine | Employs a tripartite ATP-independent transport system for DHPS uptake. | hpsKLM (transport), hpsNOP (dehydrogenases), (S)-cysteate sulfo-lyase, sulfoacetaldehyde acetyltransferase (Xsc) | nih.gov |
| Klebsiella sp. strain ABR11 | - | Degrades sulfoquinovose to DHPS but is a poor degrader of DHPS itself, leading to its excretion. | - | microbiologyresearch.org |
Co-culture Experiments Between Phytoplankton and Bacteria
Co-culture experiments, where phytoplankton and bacteria are grown together in a controlled environment, have been instrumental in demonstrating the ecological linkage between these two groups of microorganisms through the cycling of sulfonated compounds like DHPS. These studies mimic the natural interactions that occur in aquatic ecosystems, where phytoplankton are the primary producers of organic matter, and bacteria are the primary consumers.
Research has shown that various eukaryotic phytoplankton species produce and accumulate sulfonates, often at high internal concentrations. nih.gov DHPS is a known breakdown product of sulfoquinovose, a component of the sulfolipid sulfoquinovosyl diacylglycerol found in the photosynthetic membranes of plants and algae. nih.govmicrobiologyresearch.org In the marine environment, diatoms and other algae are significant producers of DHPS. microbiologyresearch.org
Co-culture studies have established that the sulfonates produced by phytoplankton, including DHPS, can be a vital source of nutrients for heterotrophic bacteria. For example, laboratory experiments have demonstrated that phytoplankton-derived sulfonates can support the growth of bacteria from the highly abundant SAR11 clade. nih.gov This highlights a tightly coupled microbial network where organic sulfur compounds serve as a currency for nutrient and energy exchange. nih.gov
The general methodology for these experiments involves cultivating axenic (pure) phytoplankton cultures and then introducing specific bacterial strains. nih.gov The growth of both the phytoplankton and bacteria is monitored over time, along with the concentrations of relevant compounds like DHPS in the culture medium. These experiments provide direct evidence of the transfer of DHPS from producer to consumer and help to elucidate the dynamics of this interaction under different conditions.
| Experimental Setup | Organisms Involved | Key Findings | Citations |
| Axenic algal cultures inoculated with bacterial isolates | Botryococcus braunii (alga), Mycobacterium sp. Bb-A, Brevundimonas sp. Bb-A (bacteria) | Demonstrates the influence of specific bacteria on algal growth, highlighting the complex interactions within the phycosphere. | nih.gov |
| General co-culture models | Eukaryotic phytoplankton, Heterotrophic bacteria (e.g., SAR11 clade) | Phytoplankton produce and excrete sulfonates, which are then consumed by bacteria, demonstrating a direct metabolic link. | nih.gov |
| Isotope labeling studies | 34S-labelled DHPS, Phaeobacter inhibens (bacterium) | Labeled sulfur from DHPS is efficiently incorporated into bacterial metabolites, confirming its uptake and utilization. | rsc.org |
In vitro Human Microbiota Models for Sulfonate Degradation
The role of this compound in the human gut has been investigated using in vitro models of the human microbiota. These models, which range from simple batch cultures to more complex, continuous-flow systems that mimic the conditions of the colon, are essential for studying the metabolic activities of the gut microbial community in a controlled setting. nih.govnih.gov
Recent metabolomic studies have identified DHPS in human fecal samples, suggesting it is a component of the gut metabolome. digitellinc.com Its presence has been linked to the microbial degradation of dietary sulfonates and is associated with the broader sulfur metabolism in the gut. digitellinc.comnih.gov The dysregulation of sulfur metabolism has been implicated in inflammatory conditions of the gut. digitellinc.com
In vitro models have been crucial in demonstrating that human gut bacteria can metabolize DHPS. For instance, incubation of DHPS with the human gut bacterium Bilophila wadsworthia, a known pathobiont, results in the production of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net This is significant because H₂S is a volatile and potentially toxic compound that can have both beneficial and detrimental effects on host health. The degradation of DHPS by anaerobic gut bacteria can occur through different pathways than those observed in aerobic environments. nih.gov For example, some anaerobic bacteria utilize glycyl radical enzymes for the C-S bond cleavage of DHPS. researchgate.netnih.gov
These in vitro systems allow researchers to study the effects of diet and other factors on the microbial metabolism of sulfonates like DHPS and to identify the specific bacterial species and enzymes involved.
| Model System | Key Findings | Implicated Bacteria | Metabolic Products | Citations |
| Fecal sample metabolomics | DHPS is present in the human gut metabolome and its levels are altered in certain disease states and with lifestyle factors like e-cigarette use. | - | - | digitellinc.com |
| Incubation with pure cultures of gut bacteria | Bilophila wadsworthia can degrade DHPS to produce hydrogen sulfide (H₂S). | Bilophila wadsworthia | Hydrogen sulfide (H₂S) | nih.govresearchgate.net |
| Co-cultures of gut bacteria | Co-cultures of Eubacterium rectale and B. wadsworthia show H₂S formation from DHPS. | Eubacterium rectale, Bilophila wadsworthia | Hydrogen sulfide (H₂S) | researchgate.net |
| Anaerobic degradation studies | Anaerobic bacteria utilize distinct, O₂-sensitive glycyl radical enzymes for DHPS degradation. | Anaerobic fermenting bacteria and sulfite-reducing bacteria (SSRB) | 3-hydroxypropanesulfonate (3-HPS), 3-sulfopropionate (3-SP) | nih.govresearchgate.netnih.gov |
Emerging Research Perspectives on 2,3 Dihydroxypropane 1 Sulfonate
DHPS in the Gut Microbiome and its Microbial Degradation
The presence and metabolism of DHPS in the human gut are intrinsically linked to the microbial transformation of sulfoquinovose, a sulfonated sugar abundant in green leafy vegetables. nih.gov The degradation of this dietary compound by specific gut bacteria leads to the formation of DHPS, which then becomes a substrate for other microbial guilds.
Presence of DHPS in Human Stool Samples
Direct detection of DHPS in human stool samples underscores its relevance in the gut environment. While it can be a transient metabolite, its presence has been confirmed in fecal microcosms, particularly when amended with sulfoquinovose. nih.gov Notably, research has indicated a lower abundance of DHPS in the stool samples of individuals with certain neurodegenerative diseases when compared to healthy control subjects, suggesting a potential alteration in its metabolic processing in these conditions. news-medical.net
Gut Microbial Taxa Involved in DHPS Metabolism (e.g., Eubacterium rectale, Bilophila wadsworthia, Desulfovibrio)
A specialized consortium of gut bacteria is involved in the metabolism of DHPS. Key players in this process include:
Eubacterium rectale : This prominent member of the human gut microbiota is capable of fermenting sulfoquinovose via the sulfo-transaldolase pathway, leading to the production and excretion of DHPS. nih.govnews-medical.net
Bilophila wadsworthia : This sulfite-reducing bacterium is a key consumer of DHPS. It utilizes DHPS-derived sulfite (B76179) for anaerobic respiration, a process that culminates in the production of hydrogen sulfide (B99878) (H₂S). nih.govnews-medical.net While B. wadsworthia is known to possess the glycyl radical enzyme isethionate sulfite-lyase (IslAB) for the degradation of other organosulfonates like taurine (B1682933), the specific enzymatic machinery for DHPS degradation is an area of ongoing investigation. nih.gov
Desulfovibrio species : Members of this genus are also significant in the anaerobic degradation of DHPS. For instance, Desulfovibrio sp. strain DF1 has been shown to import DHPS and oxidize it to sulfolactate through the action of the NAD⁺-dependent dehydrogenases DhpA and SlaB. Subsequently, the sulfolactate is cleaved by the sulfolyase SuyAB, releasing sulfite that is then reduced to H₂S. nih.govnih.gov
| Microbial Taxon | Role in DHPS Metabolism | Key Enzymes/Pathways |
|---|---|---|
| Eubacterium rectale | Producer of DHPS from sulfoquinovose | Sulfo-transaldolase pathway |
| Bilophila wadsworthia | Consumer of DHPS for H₂S production | Sulfite reduction pathway (specific DHPS enzymes under investigation) |
| Desulfovibrio sp. | Consumer of DHPS for H₂S production | DhpA, SlaB (dehydrogenases); SuyAB (sulfolyase) |
Interspecies Cross-Feeding in Gut Microbiota
The metabolism of DHPS is a prime example of interspecies cross-feeding within the gut microbiota. A classic illustration is the syntrophic relationship between E. rectale and B. wadsworthia. E. rectale ferments dietary sulfoquinovose and releases DHPS as a metabolic byproduct. nih.gov This DHPS is then utilized by B. wadsworthia as a substrate for its own energy metabolism, leading to the production of H₂S. nih.gov This metabolic handover is crucial for the efficient breakdown of dietary organosulfur compounds.
Another critical aspect of interspecies cross-feeding relevant to DHPS metabolism is the transfer of molecular hydrogen (H₂). Hydrogen is a major byproduct of bacterial fermentation in the gut. nih.gov Hydrogenotrophic microbes, such as sulfate-reducing bacteria like Desulfovibrio, consume H₂ as an electron donor for their respiratory processes, including the reduction of sulfite derived from DHPS to H₂S. nih.goveuropa.eu This consumption of H₂ by one group of bacteria can influence the metabolic activities of other microbes in the vicinity.
Linkages Between Microbial DHPS Metabolism and Sulfur Dyshomeostasis
The microbial breakdown of DHPS is a significant contributor to the pool of sulfur-containing metabolites in the gut, and its dysregulation can lead to sulfur dyshomeostasis, a state of imbalance in sulfur metabolism that has been linked to various health conditions.
Microbial Production of Hydrogen Sulfide from DHPS in the Gut
The degradation of DHPS by gut bacteria such as B. wadsworthia and Desulfovibrio species directly results in the production of hydrogen sulfide (H₂S). nih.govnews-medical.net This gaseous signaling molecule plays a dual role in the gut. At physiological concentrations, H₂S is involved in various beneficial processes, including anti-inflammatory responses and the maintenance of the gut barrier. However, excessive production of H₂S has been implicated in inflammatory conditions and the pathogenesis of diseases like colorectal cancer. nih.gov The metabolism of dietary-derived DHPS therefore represents a direct pathway for the microbial generation of a potent and potentially toxic metabolite.
Interactions of DHPS with Other Sulfonates and Sulfur Compounds
Connections to Taurine and Cysteate Metabolism
Significant breakthroughs have been made in understanding how DHPS is catabolized, revealing direct connections to the metabolic pathways of other well-known sulfur compounds, particularly cysteate (also known as cysteic acid or 3-sulfoalanine) and, by extension, taurine. nih.govhmdb.ca Cysteate is an amino sulfonic acid that can be a precursor to taurine, a compound vital in various physiological processes in animals and metabolized by bacteria. hmdb.canih.gov
Studies on marine bacteria from the Roseobacter clade have shown that after initial oxidation steps, the desulfonation of DHPS can proceed through several distinct enzymatic pathways, one of which directly involves a key enzyme in cysteate metabolism. nih.gov
The L-Cysteate Sulfo-lyase Pathway: In the bacterium Ruegeria pomeroyi DSS-3, the final step of removing the sulfonate group from the DHPS-derived intermediate is accomplished by the enzyme L-cysteate sulfo-lyase. nih.gov This enzyme is also responsible for the desulfonation of L-cysteate.
Taurine Synthesis Connection: The metabolism of L-cysteine in many organisms proceeds via its oxidation to L-cysteinesulfinate, which is a critical branch-point intermediate. nih.govnih.gov This intermediate can be either transaminated to yield pyruvate (B1213749) or decarboxylated to form hypotaurine (B1206854) and subsequently taurine. nih.govnih.gov Cysteate itself can be converted to taurine via the enzyme cysteine sulfinic acid decarboxylase. hmdb.ca Therefore, by feeding into the cysteate metabolic hub, the catabolism of DHPS in certain bacteria connects to the broader pathways of taurine synthesis.
This link demonstrates that DHPS is not an isolated sulfur source but is integrated into the central sulfur amino acid metabolic network of marine microbes. The ability to channel sulfur from an abundant environmental sulfonate like DHPS into essential metabolites like cysteate highlights the metabolic versatility of these organisms. nih.gov
Future Directions in DHPS Research
Elucidating Undiscovered Biosynthetic and Catabolic Pathways
While initial studies have illuminated key aspects of DHPS metabolism, particularly in the Roseobacter clade, it is clear that our understanding is far from complete. nih.gov The diversity of desulfonation strategies observed in just a few studied species suggests that a wider variety of enzymes and entire metabolic pathways for DHPS utilization likely exist in the microbial world. nih.gov A major future direction is to move beyond the known pathways and explore this untapped metabolic potential.
Identifying Novel Enzymes and Genes
Future research efforts will likely focus on:
Culture-based approaches: Isolating new marine bacteria capable of growth on DHPS and using comparative genomics and proteomics to identify the gene clusters and enzymes involved, similar to the methods that successfully characterized the Roseobacter pathways. nih.gov
Metagenomic screening: Analyzing large-scale environmental DNA datasets from various marine environments to find genes homologous to known DHPS metabolic genes. This could reveal novel variants or entirely new classes of enzymes.
Functional Metagenomics: Screening environmental DNA libraries for the ability to confer DHPS metabolizing capabilities to a host organism like E. coli, allowing for the discovery of genes with no homology to known enzymes.
This mirrors the situation in DMSP research, where studies in extreme environments like the Mariana Trench have found that the majority of culturable bacteria involved in DMSP cycling lack the known genes for these processes, pointing to the existence of undiscovered metabolic pathways. nih.gov
Table 1: Known Enzymatic Pathways for DHPS Desulfonation in Roseobacter Species
| Bacterial Species | Primary Desulfonation Enzyme(s) | Pathway |
|---|---|---|
| Ruegeria pomeroyi DSS-3 | L-cysteate sulfo-lyase | Cysteate Pathway |
| Dinoroseobacter shibae DFL 12 | Sulfolactate sulfo-lyase | Sulfolactate Pathway |
| Roseobacter denitrificans OCh 114 | Sulfopyruvate (B1220305) decarboxylase, Sulfoacetaldehyde (B1196311) acetyltransferase | Sulfoacetaldehyde Pathway |
Data sourced from a 2021 study on DHPS metabolism in marine bacteria. nih.gov
Comprehensive Mapping of DHPS Biogeochemical Fluxes
Biogeochemical fluxes quantify the movement and transformation of elements through different components of an ecosystem. They are critical for understanding the global cycles of elements like carbon, nitrogen, and sulfur. copernicus.orgresearchgate.net For example, studies in the Southern Ocean use sediment traps to measure the flux of particulate organic carbon (POC), particulate nitrogen (PN), and biogenic silica (B1680970) (BSi) from the surface to the deep ocean, revealing seasonal patterns linked to phytoplankton productivity. copernicus.org Similarly, understanding the production and fate of DMSP is crucial for quantifying its contribution to the oceanic sulfur budget and the emission of DMS gas. researchgate.netcopernicus.org
Given that DHPS is one of the most abundant organosulfur compounds in the biosphere, a comprehensive mapping of its biogeochemical fluxes represents a major frontier in sulfur cycle research. nih.gov Currently, such data is lacking. Future research should aim to quantify:
Production Rates: Identifying the primary producers of DHPS and measuring their production rates across different oceanic regions and seasons.
Consumption and Transformation Rates: Measuring the rates at which DHPS is taken up and metabolized by marine bacterioplankton.
Vertical Flux: Quantifying the amount of DHPS that is exported from the surface ocean to deeper waters as part of sinking particles.
Understanding Stereospecificity in Environmental DHPS Transformations
Chirality, a fundamental property of many biologically active molecules, is a significant but often overlooked factor in the environmental cycling of organic compounds. oup.com 2,3-dihydroxypropane-1-sulfonate (DHPS), a globally abundant organosulfur compound, exists as two distinct stereoisomers, (R)-DHPS and (S)-DHPS. oup.comresearchgate.net Emerging research demonstrates that the transformation and degradation of DHPS in various environments are highly dependent on the specific stereoisomer, a phenomenon dictated by the stereospecificity of the enzymes involved. oup.comchemrxiv.org
Marine bacteria, particularly those from the Roseobacteraceae family, have been shown to possess distinct catabolic pathways that are selective for one DHPS enantiomer over the other. oup.com For instance, in the marine bacterium Ruegeria pomeroyi DSS-3, the dehydrogenases HpsO and HpsN specifically act on (R)-DHPS, while the dehydrogenase HpsP is selective for (S)-DHPS. oup.com This enantioselectivity at the initial step of DHPS catabolism highlights a sophisticated level of biochemical adaptation in marine microorganisms.
A key enzyme in the degradation of DHPS is the DHPS-3-dehydrogenase, known as HpsN. chemrxiv.orgrsc.org Studies on HpsN from Cupriavidus pinatubonensis have revealed a strict and exceptionally high preference for (R)-DHPS, exhibiting a 10⁶-fold selectivity for this isomer. chemrxiv.org This enzyme catalyzes the NAD⁺-dependent oxidation of (R)-DHPS to (R)-sulfolactate. chemrxiv.orgnih.gov This stereochemical preference is notably opposite to that of sulfolactate (SLA) dehydrogenase (GabD), which is involved in sulfoglycolysis and specifically oxidizes (S)-SLA. chemrxiv.orgrsc.org The formation of (R)-DHPS itself can occur from (S)-DHPS through the action of other oxidoreductases, such as HpsO and HpsP, indicating a potential pathway for the interconversion of these enantiomers in the environment. oup.comchemrxiv.org
The structural basis for this stereospecificity has been elucidated through X-ray crystallography of HpsN. nih.gov The enzyme's three-dimensional structure shows a fold similar to histidinol (B1595749) dehydrogenases, with a critical histidine residue (His126 in C. pinatubonensis) playing a key role in recognizing the sulfonate group of the (R)-DHPS substrate. nih.gov To investigate these stereospecific transformations, a novel analytical approach using a chiral phosphorus-reagent labeling method has been developed, enabling the effective separation and analysis of DHPS enantiomers from environmental samples. oup.com
Table 1: Key Enzymes in Stereospecific DHPS Transformations
| Enzyme Name | Organism | Substrate Specificity | Product | Cofactor | Reference |
| HpsN (DHPS-3-dehydrogenase) | Cupriavidus pinatubonensis | (R)-DHPS | (R)-Sulfolactate | NAD⁺ | chemrxiv.org, rsc.org, nih.gov |
| HpsO | Ruegeria pomeroyi DSS-3 | (R)-DHPS | 3-sulfolactaldehyde | NAD(P)⁺ | oup.com |
| HpsP | Ruegeria pomeroyi DSS-3 | (S)-DHPS | 3-sulfolactaldehyde | NAD(P)⁺ | oup.com |
| HpsN | Ruegeria pomeroyi DSS-3 | (R)-DHPS | (R)-Sulfolactate | NAD(P)⁺ | oup.com |
Exploring Regulatory Networks Governing DHPS Metabolism in Diverse Environments
The metabolic pathways responsible for DHPS degradation are controlled by complex regulatory networks that allow microorganisms to respond to changing environmental conditions. nih.govresearchgate.net The ability to utilize DHPS as a source of carbon and sulfur is often an inducible process, meaning the genes encoding the necessary enzymes are expressed only when the compound is present. researchgate.net
Genomic analyses have identified gene clusters responsible for DHPS metabolism in various bacteria. researchgate.netresearchgate.net In E. coli, for example, the fermentation of sulfoquinovose to DHPS is encoded by a ten-gene cluster which is thought to also contain the elements for its own regulation. researchgate.net In the marine bacterium Ruegeria pomeroyi, a specific hps gene cluster encodes proteins for DHPS uptake (HpsKLM) and its subsequent degradation. researchgate.net The expression of these genes is crucial for the bacterium's ability to thrive on DHPS. The detection of bacterial hpsN transcripts in significant quantities along a coastal-to-open ocean transect highlights the active role and regulation of this pathway in natural marine ecosystems. chemrxiv.org
The degradation of DHPS can proceed through several distinct enzymatic routes, ultimately leading to the cleavage of the carbon-sulfur bond. chemrxiv.orgresearchgate.net These pathways are classified based on the type of sulfolyase enzyme used, which can include the Fe²⁺-dependent SuyAB lyase, the thiamine (B1217682) diphosphate-dependent Xsc sulfoacetaldehyde acetyltransferase, or the pyridoxal (B1214274) 5'-phosphate-dependent CuyA cysteate lyase. rsc.org The prevalence of HpsN homologues across different bacterial classes, including Alpha-, Beta-, Gamma-, and Deltaproteobacteria, is associated with these various desulfonation pathways, emphasizing its central role in DHPS catabolism. nih.gov
The regulation of these metabolic pathways is influenced by a variety of environmental factors. news-medical.netnagwa.com In microbial systems, global regulators respond to cues such as the availability of preferred carbon sources (catabolite repression), nitrogen, phosphate, and oxygen levels. nih.gov These regulators, which can be proteins like sigma factors or small signaling molecules, modulate gene expression at the transcriptional level to ensure the organism can adapt efficiently. nih.govlibretexts.org For instance, studies have linked the expression of sulfonate catabolism genes in heterotrophic bacteria to light availability, suggesting a connection between the photosynthetic activity of phytoplankton (which produce DHPS precursors) and the metabolic activity of bacteria that consume the resulting sulfonates. researchgate.net This intricate interplay ensures the efficient cycling of sulfur and carbon within microbial communities. researchgate.net
Table 2: Components of Regulatory Networks for DHPS Metabolism
| Regulatory Component | Type | Function | Organism(s) | Reference |
| hps gene cluster | Gene Cluster | Encodes proteins for DHPS uptake and degradation. | Ruegeria pomeroyi | researchgate.net |
| Sulfoquinovose degradation gene cluster | Gene Cluster | Encodes enzymes for sulfoquinovose fermentation to DHPS; includes putative regulatory elements. | Escherichia coli | researchgate.net |
| Catabolite Repression | Regulatory Mechanism | Prioritizes the use of preferred carbon sources, potentially repressing DHPS metabolism genes in the presence of glucose. | General Bacteria | nih.gov |
| Environmental Signals (e.g., light, nutrient availability) | External Factors | Influence the expression of sulfonate catabolism genes. | Marine Bacteria | researchgate.net, news-medical.net |
Q & A
Q. What are the primary roles of DHPS in microbial sulfur cycling, and how can its metabolic pathways be experimentally traced?
DHPS serves as a carbon and sulfur source for marine bacteria and gut microbiota. To trace its assimilation pathways, use isotopic labeling (e.g., ¹³C/³⁴S) coupled with liquid chromatography-mass spectrometry (LC-MS) . For example, marine bacteria like Roseovarius nubinhibens metabolize DHPS via sulfolactate, which can be tracked using labeled substrates and metabolic flux analysis .
Q. What methods are recommended for detecting and quantifying DHPS in complex biological samples?
Q. How does diel cycling influence DHPS production in phytoplankton, and what sampling strategies capture this variation?
DHPS production in diatoms is light-dependent, peaking during daylight. Implement high-frequency sampling (every 3–4 hours) over 24-hour cycles, followed by HPLC-UV quantification at 210 nm. This approach resolves diel fluctuations linked to photosynthetic activity .
Q. What analytical challenges arise when distinguishing DHPS from structural isomers in environmental samples?
Use tandem MS/MS with collision-induced dissociation (CID) to isolate DHPS-specific fragments (e.g., m/z 80 for sulfite). Validate with authentic standards and compare retention times across multiple chromatographic conditions (e.g., HILIC vs. reverse-phase) .
Advanced Research Questions
Q. How does the glycyl radical-dependent dehydratase catalyze DHPS conversion, and what experimental approaches validate its mechanism?
The enzyme (EC 4.2.1.177) in Klebsiella oxytoca uses a glycyl radical generated via S-adenosylmethionine (AdoMet) and a [4Fe-4S] cluster. Validate via:
Q. What contradictions exist in DHPS degradation pathways across bacterial species, and how can comparative genomics resolve them?
Cupriavidus pinatubonensis JMP134 degrades DHPS via dihydroxypropanesulfonate 3-dehydrogenase , while Ruegeria pomeroyi uses sulfolactate as an intermediate. Perform comparative genomics to identify gene clusters (e.g., ssuD homologs) and validate via heterologous expression in model organisms like E. coli .
Q. What co-culture models demonstrate DHPS cross-feeding between gut microbes, and how are metabolic fluxes quantified?
Co-culture Eubacterium rectale (DHPS producer) and Bilophila wadsworthia (DHPS consumer) under anaerobic conditions. Use ¹³C-tracing and exometabolomics to quantify sulfite production from DHPS. Monitor gene expression of hpsG (dehydratase) and suyAB (sulfite reductase) via qRT-PCR .
Q. How do Fe-S cluster biosynthesis pathways interact with DHPS metabolism in radical-based enzyme systems?
The activation of DHPS dehydratase requires a [4Fe-4S] cluster. Study cluster assembly using:
- Anaerobic protein purification with dithionite-reduced buffers.
- Mössbauer spectroscopy to characterize Fe-S cluster geometry and redox states .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in DHPS detection between human and environmental studies?
Human gut studies report DHPS as a novel metabolite, while environmental studies detect it consistently. Use standardized extraction protocols (e.g., methanol:water 80:20) and spike-in internal standards (e.g., deuterated DHPS) to control for matrix effects .
Q. What statistical models are appropriate for analyzing DHPS concentration gradients in marine microbial communities?
Apply multivariate regression incorporating variables like light intensity, iron availability, and bacterial abundance. Use metagenomic linkage to correlate DHPS levels with sulfoquinovose (SQ) utilization genes (e.g., sqr) in metatranscriptomes .
Experimental Design Guidelines
- For enzyme kinetics : Use stopped-flow spectrophotometry to measure DHPS dehydratase activity under varying O₂ levels, as the glycyl radical is oxygen-sensitive .
- For ecological studies : Pair stable isotope probing (SIP) with fluorescence in situ hybridization (FISH) to link DHPS metabolism to specific bacterial taxa in diatom-bacteria consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
